molecular formula C10H15NO B2873434 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carbonitrile CAS No. 94994-13-5

4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carbonitrile

Cat. No.: B2873434
CAS No.: 94994-13-5
M. Wt: 165.236
InChI Key: MXTJUGZBCSYSSK-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)bicyclo[222]octane-1-carbonitrile is a bicyclic organic compound with a unique structure that includes a hydroxymethyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carbonitrile typically involves the reaction of bicyclo[2.2.2]octane derivatives with appropriate reagents to introduce the hydroxymethyl and carbonitrile groups. One common method involves the use of a nitrile precursor and a hydroxymethylating agent under controlled conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a solid form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carbonitrile undergoes several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carbonitrile exerts its effects depends on its interaction with molecular targets. The hydroxymethyl group can form hydrogen bonds with various biomolecules, while the carbonitrile group can participate in nucleophilic addition reactions. These interactions can influence the compound’s biological activity and its potential as a therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
  • Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
  • 4-Azaspiro[bicyclo[2.2.2]octane-2,2′-oxirane]

Uniqueness

4-(Hydroxymethyl)bicyclo[222]octane-1-carbonitrile is unique due to the presence of both a hydroxymethyl group and a carbonitrile group within a bicyclic structure

Properties

IUPAC Name

4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c11-7-9-1-4-10(8-12,5-2-9)6-3-9/h12H,1-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXTJUGZBCSYSSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)CO)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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